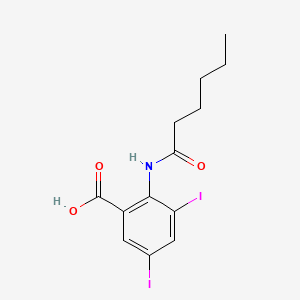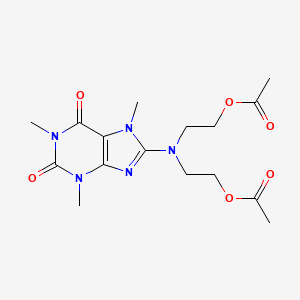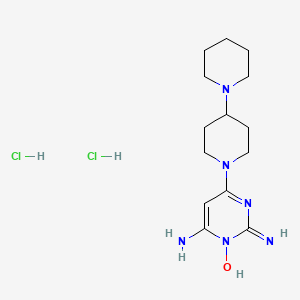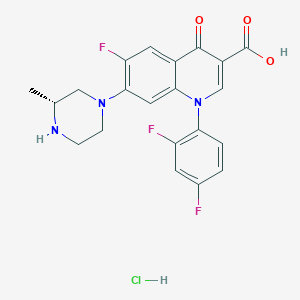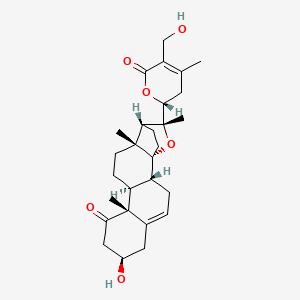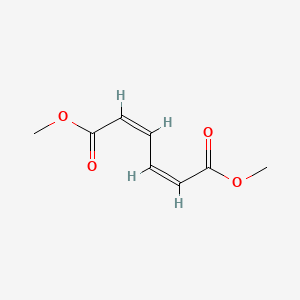![molecular formula C17H31NO6 B15192732 Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French] CAS No. 80768-80-5](/img/structure/B15192732.png)
Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate is a chemical compound with a complex structure that includes an isopropylamino group, a cyclohexylmethoxy group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of cyclohexylmethanol with isopropylamine under controlled conditions to form the isopropylamino-cyclohexylmethanol intermediate. This intermediate is then reacted with a suitable propanol derivative to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(isopropylamino)-3-phenoxy-2-propanol
- 1-(isopropylamino)-3-(4-methylphenoxy)-2-propanol
- 1-(isopropylamino)-3-(2-methylphenoxy)-2-propanol
Uniqueness
Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
80768-80-5 |
|---|---|
Molecular Formula |
C17H31NO6 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(cyclohexylmethoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H27NO2.C4H4O4/c1-11(2)14-8-13(15)10-16-9-12-6-4-3-5-7-12;5-3(6)1-2-4(7)8/h11-15H,3-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
MHRLBGVAQFRXCB-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)NCC(COCC1CCCCC1)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)NCC(COCC1CCCCC1)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



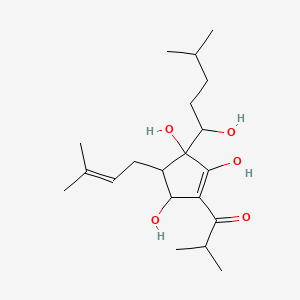

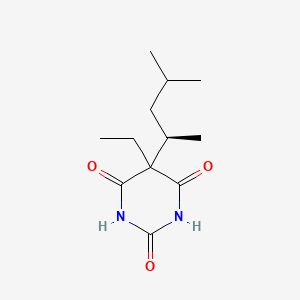

![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)
